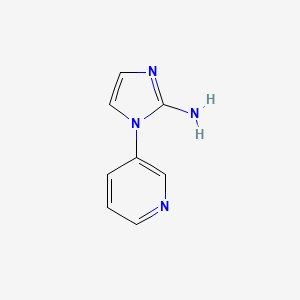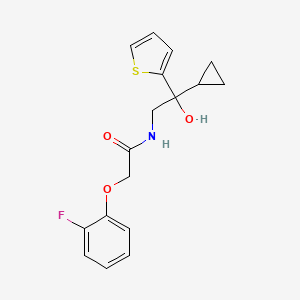![molecular formula C25H19N3O4S B2814650 2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline CAS No. 301332-78-5](/img/structure/B2814650.png)
2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline” is a complex organic molecule that contains several functional groups. It has an indole group, a nitrophenyl group, and a dihydroquinoline group. Each of these groups has unique properties that contribute to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indole and dihydroquinoline parts of the molecule are both aromatic systems, which means they are particularly stable. The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which would impact the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The indole and dihydroquinoline parts are aromatic and thus relatively stable, but they can still participate in certain types of reactions. The nitro group is a strong electron-withdrawing group and can make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenylsulfonyl]-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-12-9-18(10-13-20)15-16-33(31,32)27-24-8-4-1-5-19(24)11-14-25(27)22-17-26-23-7-3-2-6-21(22)23/h1-17,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHJOYCEFKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenylsulfonyl]-2H-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2814582.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)


